3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile

Description

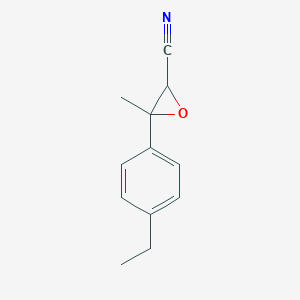

3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile is a functionalized epoxide containing a methyl group, a 4-ethylphenyl substituent, and a carbonitrile moiety. Its molecular formula is estimated as C₁₂H₁₃NO, with a molecular weight of approximately 187.24 g/mol (derived by adjusting the molecular weight of the structurally similar 3-(4-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile, which has a molecular weight of 203.24 g/mol ). The compound’s epoxide (oxirane) ring is highly reactive due to ring strain, while the carbonitrile group enhances its utility in nucleophilic addition reactions. The 4-ethylphenyl substituent introduces steric bulk and moderate electron-donating effects, influencing both reactivity and physicochemical properties.

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-(4-ethylphenyl)-3-methyloxirane-2-carbonitrile |

InChI |

InChI=1S/C12H13NO/c1-3-9-4-6-10(7-5-9)12(2)11(8-13)14-12/h4-7,11H,3H2,1-2H3 |

InChI Key |

LDWYYYIANBVMSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2(C(O2)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-ethylbenzaldehyde with a suitable epoxidizing agent, followed by the introduction of a nitrile group. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The nitrile group can be introduced using reagents like sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency. Solvent selection and purification techniques are also crucial in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst

Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

Oxidation: Formation of diols or carboxylic acids

Reduction: Formation of primary amines

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenyl ring can undergo π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare 3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile with key analogs, focusing on substituent effects, reactivity, and applications.

*Calculated based on molecular formula C₁₄H₁₀F₃N₂O₂.

Key Comparisons:

Substituent Electronic Effects 4-Ethylphenyl (Target Compound): The ethyl group is a weak electron donor, slightly stabilizing the epoxide ring via inductive effects. This results in moderate reactivity toward nucleophiles compared to stronger electron-withdrawing groups (e.g., chloro). 4-Chlorophenyl : The chloro substituent’s electron-withdrawing nature increases epoxide ring strain, leading to higher reactivity in ring-opening reactions (e.g., with amines or water). 4-Methoxyphenyl : Methoxy’s strong electron-donating resonance effect stabilizes the epoxide, reducing reactivity. This compound is more stable but less versatile in synthetic applications.

Steric and Physicochemical Properties Ethyl and ethoxy substituents introduce similar steric bulk, but the ethoxy group in increases polarity (due to the oxygen atom), enhancing solubility in polar solvents like ethanol. The target compound’s ethyl group improves lipophilicity, favoring membrane permeability in bioactive molecules. The trifluoromethyl-pyridine derivative exhibits distinct properties, including high thermal stability and resistance to metabolic degradation, making it suitable for pharmaceutical research.

Synthetic Utility

- The target compound’s carbonitrile group enables C–C bond-forming reactions (e.g., with Grignard reagents), whereas the ester group in limits such transformations.

- The chloro-substituted epoxide is preferred for amide coupling reactions due to its high electrophilicity, but it requires stringent anhydrous conditions.

Biological Activity

Structural Characteristics

The molecular structure of 3-(4-Ethylphenyl)-3-methyloxirane-2-carbonitrile includes:

- Oxirane Ring : A three-membered cyclic ether that contributes to the compound's reactivity.

- Carbonitrile Group : Enhances the compound's ability to interact with various biological targets.

- Phenyl Substituent : The ethyl group on the phenyl ring may influence lipophilicity and receptor interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The presence of both the oxirane and carbonitrile functionalities suggests potential interactions with enzymes and receptors involved in various biological pathways.

- Enzyme Inhibition : The oxirane ring can be oxidized, potentially leading to derivatives that may inhibit specific enzymes.

- Receptor Interaction : The carbonitrile group may facilitate binding to receptors, influencing signaling pathways relevant to diseases.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Methylphenyl)-3-methyloxirane-2-carbonitrile | Methyl substitution on phenyl | Moderate enzyme inhibition reported |

| 3-(4-Fluorophenyl)-3-methyloxirane-2-carbonitrile | Fluorine substituent enhances lipophilicity | Potential anticancer activity observed |

| 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile | Methoxy group influences reactivity | Initial studies indicate enzyme interaction |

Case Studies and Research Findings

- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines. For instance, studies have indicated that derivatives with oxirane structures exhibit cytotoxicity against human tumor cells, suggesting a need for further investigation into this compound's potential in cancer therapy .

- Enzyme Interaction Studies : Preliminary investigations into structurally related compounds suggest interactions with key metabolic enzymes, which could be extrapolated to hypothesize similar mechanisms for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.